molecular formula C16H15BrN2O3S B1389810 2-Bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-phenyl]acetamide CAS No. 1138445-69-8

2-Bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-phenyl]acetamide

Cat. No.: B1389810
CAS No.: 1138445-69-8
M. Wt: 395.3 g/mol
InChI Key: FRSCCJDUCSPOEF-UHFFFAOYSA-N
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Description

2-Bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-phenyl]acetamide is an organic compound with a complex chemical structure. Its intricate arrangement suggests potential versatility in various scientific applications. This compound combines bromine, acetamide, and an indole moiety, highlighting its potential utility in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-phenyl]acetamide typically involves multiple steps:

  • Formation of the Indole Moiety: : Starting from a basic aromatic precursor, the indole moiety is synthesized through cyclization reactions.

  • Sulfonylation: : This step introduces the sulfonyl group to the indole, often using chlorosulfonic acid or sulfuryl chloride.

  • Bromination: : The bromine atom is introduced via a substitution reaction, using bromine or a brominating agent such as N-bromosuccinimide.

  • Acetamide Formation: : Finally, the acetamide group is added through an amide formation reaction, typically using acetic anhydride or an acetyl chloride derivative.

Industrial Production Methods

On an industrial scale, the production involves optimized conditions to maximize yield and purity. Advanced techniques like microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The indole moiety can undergo oxidation reactions, forming various oxidized products.

  • Reduction: : Reduction of the sulfonyl group can lead to the formation of sulfoxides or sulfides.

  • Substitution: : The bromine atom can be replaced via nucleophilic substitution, leading to diverse derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide.

  • Reduction: : Sodium borohydride or lithium aluminium hydride.

  • Substitution: : A wide range of nucleophiles like amines or thiols, often under basic or acidic conditions.

Major Products

  • Oxidized Indole Derivatives: : Resulting from the oxidation of the indole moiety.

  • Reduced Sulfonyl Compounds: : Formed through the reduction of the sulfonyl group.

  • Substituted Derivatives: : Diverse compounds depending on the nucleophile used for substitution.

Scientific Research Applications

2-Bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-phenyl]acetamide has notable applications across several fields:

Chemistry

  • Building Block in Organic Synthesis: : Used in creating complex molecules for pharmaceuticals and materials science.

  • Catalysis: : Potential role in catalytic processes due to its unique structure.

Biology

  • Biological Probes: : Employed in probing enzyme activity and protein interactions.

  • Bioconjugation: : Utilized in linking biomolecules for advanced research applications.

Medicine

  • Drug Development: : Potential candidate in the development of novel therapeutics, particularly in oncology and neurology.

Industry

  • Specialty Chemicals: : Used in the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: : May interact with enzymes, receptors, or DNA.

  • Pathways Involved: : Could influence various biochemical pathways, such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

2-Bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-phenyl]acetamide is unique due to its specific structure, combining bromine, acetamide, and an indole moiety. Similar compounds include:

  • 2-Bromo-N-phenylacetamide: : Lacks the indole and sulfonyl groups.

  • N-(4-Sulfonylphenyl)acetamide: : Missing the bromine and indole moiety.

  • Indole-3-carboxamide derivatives: : Possess the indole moiety but differ in other functional groups.

Conclusion

This compound is a versatile compound with significant potential across various scientific disciplines. Its complex structure allows for diverse chemical reactions and broad applications in chemistry, biology, medicine, and industry. The compound's unique combination of functional groups distinguishes it from similar compounds, highlighting its potential as a valuable research tool and industrial chemical.

Properties

IUPAC Name

2-bromo-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3S/c17-11-16(20)18-13-5-7-14(8-6-13)23(21,22)19-10-9-12-3-1-2-4-15(12)19/h1-8H,9-11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSCCJDUCSPOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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